Pde4-IN-5

PDE4 Inhibition Potency Enzymatic Assay

Select Pde4-IN-5 for topical PDE4 research: a picomolar inhibitor (IC50 3.1 nM) derived from toddacoumalone, optimized for skin permeability and well-characterized binding. Unlike first-generation PDE4 inhibitors, it is tailored for cutaneous inflammatory disease models with proven in vivo anti-psoriasis efficacy. Ideal for mechanistic, formulation, and lead optimization studies.

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
Cat. No. B12426236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde4-IN-5
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=N2)C)C3=C(C1=O)C(CC(O3)(C)CCO)C=C(C)C
InChIInChI=1S/C21H28N2O3/c1-6-23-19-16(8-7-14(4)22-19)18-17(20(23)25)15(11-13(2)3)12-21(5,26-18)9-10-24/h7-8,11,15,24H,6,9-10,12H2,1-5H3/t15-,21+/m1/s1
InChIKeyIOKJCBWLGAJZFW-VFNWGFHPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde4-IN-5: A Potent and Selective PDE4 Inhibitor for Topical Inflammatory Disease Research


Pde4-IN-5 (compound 33a) is a highly potent and selective phosphodiesterase 4 (PDE4) inhibitor [1]. Derived from the natural product toddacoumalone, this small molecule (MW: 356.46) exhibits an enzymatic IC50 of 3.1 nM against PDE4 [1]. Pde4-IN-5 is distinguished by its well-characterized binding mechanism, favorable skin permeability, and demonstrated in vivo efficacy in a preclinical model of psoriasis [1]. This compound is intended for research use in exploring the role of PDE4 in inflammatory and immune-mediated skin disorders.

Why Pde4-IN-5 is Not a Generic Substitute for Other PDE4 Inhibitors


Despite sharing a common enzymatic target, PDE4 inhibitors exhibit significant heterogeneity in potency, isoform selectivity, tissue distribution, and clinical side-effect profiles, making them non-interchangeable [1]. For instance, first-generation inhibitors like rolipram were limited by emetic side effects, while approved drugs such as roflumilast, apremilast, and crisaborole each target distinct clinical indications and possess unique physicochemical and pharmacokinetic properties [2]. Pde4-IN-5 differentiates itself through a unique combination of picomolar potency and favorable topical drug-like properties, specifically optimized for cutaneous application [3]. The quantitative evidence below demonstrates how Pde4-IN-5's specific profile supports its selection for research focused on topical treatment of inflammatory skin diseases, a context where other PDE4 inhibitors may be unsuitable or suboptimal.

Pde4-IN-5 Quantitative Differentiation Evidence: A Procurement Guide


Superior Enzymatic Potency: Pde4-IN-5 vs. Crisaborole

Pde4-IN-5 demonstrates a >150-fold improvement in enzymatic potency compared to the FDA-approved topical PDE4 inhibitor crisaborole. This enhanced potency is a direct result of its structural optimization from a natural product scaffold and suggests a superior pharmacodynamic profile at the target enzyme [1].

PDE4 Inhibition Potency Enzymatic Assay Topical Drug Discovery

Substantial Potency Advantage Over an Oral PDE4 Inhibitor: Pde4-IN-5 vs. Apremilast

In comparative enzymatic assays, Pde4-IN-5 is approximately 24-fold more potent than the oral PDE4 inhibitor apremilast [1]. This significant difference in intrinsic activity underscores the impact of rational drug design in enhancing target engagement.

PDE4 Inhibition Potency Enzymatic Assay Inflammation

Validated in vivo Efficacy in a Disease-Relevant Topical Model

Pde4-IN-5 is not only a potent in vitro inhibitor but has also demonstrated significant therapeutic effects in vivo [1]. In an imiquimod-induced psoriasis mouse model, a standard preclinical model for the disease, topical administration of Pde4-IN-5 led to a remarkable improvement in disease pathology [1].

Psoriasis in vivo Efficacy Imiquimod Model Topical Administration

Optimal Research and Industrial Application Scenarios for Pde4-IN-5


In Vitro Profiling of High-Potency PDE4 Inhibition in Inflammatory Cell Assays

Given its low nanomolar IC50 against PDE4, Pde4-IN-5 is an ideal tool compound for studying the functional consequences of potent PDE4 inhibition in primary human immune cells (e.g., PBMCs, T-cells, keratinocytes) [1]. Researchers can utilize this compound to investigate the downstream effects on cAMP levels and the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) at concentrations far lower than required for less potent inhibitors like crisaborole or apremilast . This reduces the risk of off-target effects associated with high compound concentrations.

Preclinical Development and Optimization of Topical Formulations for Psoriasis

Pde4-IN-5 is specifically optimized for topical application and has demonstrated in vivo efficacy in an imiquimod-induced psoriasis model [1]. This makes it a superior candidate for studies focused on drug delivery, formulation science, and efficacy testing in dermatological research. Its favorable skin permeability profile, combined with high potency, allows for the exploration of novel topical formulations (e.g., creams, ointments, gels) aimed at treating psoriasis and potentially other inflammatory skin conditions like atopic dermatitis [1].

Structural Biology and Medicinal Chemistry Studies of PDE4-Ligand Interactions

Pde4-IN-5 possesses a 'well-characterized binding mechanism' with PDE4 [1]. This makes it a valuable tool for structural biology investigations, such as co-crystallization studies, to elucidate the precise molecular interactions that drive its high affinity and selectivity. For medicinal chemists, Pde4-IN-5 serves as an advanced lead scaffold or a reference compound for designing next-generation topical PDE4 inhibitors with further improved drug-like properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde4-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.